molecular formula C14H10N4OS B259418 HPV18-IN-1

HPV18-IN-1

Cat. No.: B259418
M. Wt: 282.32 g/mol
InChI Key: QWSDFTMKQIMRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HPV18-IN-1 is a complex organic compound that features both benzothiazole and benzoxazole moieties. These structures are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HPV18-IN-1 typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-aminobenzothiazole and 2-aminophenol, the reaction proceeds through a series of condensation and cyclization steps, often facilitated by catalysts and specific reaction conditions such as temperature and pH control.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Industrial methods often incorporate advanced purification techniques such as crystallization and chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

HPV18-IN-1 can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

HPV18-IN-1 has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: The compound can be used in the development of dyes, pigments, and other materials due to its stable and versatile structure.

Mechanism of Action

The mechanism by which HPV18-IN-1 exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effect. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylbenzothiazole
  • 2-(2-Amino-1,3-benzothiazol-6-yl)propanenitrile
  • 2-[(2-amino-1,3-benzothiazol-6-yl)formamido]-N,N-dimethylpropanamide

Uniqueness

What sets HPV18-IN-1 apart from similar compounds is its dual benzothiazole and benzoxazole structure. This unique combination allows for a broader range of chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C14H10N4OS

Molecular Weight

282.32 g/mol

IUPAC Name

2-(2-amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C14H10N4OS/c15-8-2-4-11-10(6-8)17-13(19-11)7-1-3-9-12(5-7)20-14(16)18-9/h1-6H,15H2,(H2,16,18)

InChI Key

QWSDFTMKQIMRKB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)SC(=N2)N

Canonical SMILES

C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)SC(=N2)N

Origin of Product

United States

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